Diphenylacetylene

Descripción general

Descripción

Synthesis Analysis

Diphenylacetylene synthesis often involves the catalytic dehydrohalogenation of 1,2-dibromo-1,1,2,2-tetraphenylethane or the coupling of iodobenzene derivatives under palladium catalysis. The synthesis pathways are designed to yield a highly pure product, leveraging the acetylenic bond's reactivity for further functionalization (Weber et al., 2011).

Molecular Structure Analysis

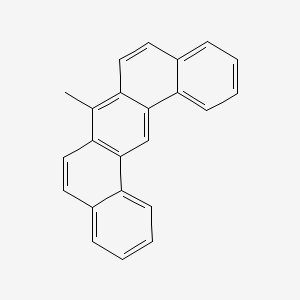

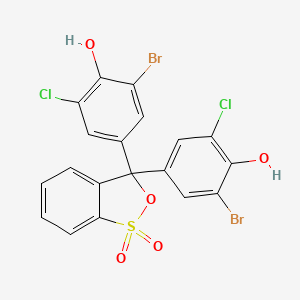

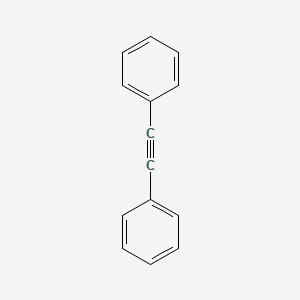

X-ray diffraction and spectroscopic studies reveal this compound's linear structure, characterized by a triple bond between the central carbon atoms. This triple bond imparts rigidity and planarity to the molecule, influencing its chemical reactivity and physical properties. The electron distribution within the molecule has been mapped, showing significant π-electron delocalization contributing to its stability and reactivity (Ban et al., 1973).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including addition reactions (hydrogenation, halogenation), nucleophilic additions (hydroboration-oxidation), and cycloadditions. Its triple bond acts as a reactive site for catalyst-induced reactions, enabling the synthesis of polymers, cycloadducts, and functionally substituted derivatives. Notably, its reaction with palladium complexes under carbon monoxide pressure exemplifies its role in carbonylation chemistry, forming complex organic structures (Hong et al., 1990).

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, and solubility, are closely tied to its molecular structure. Its linear shape and planarity contribute to its solid-state packing, influencing its melting and boiling points. This compound exhibits distinct photophysical properties, showing fluorescence under specific conditions due to its π-conjugated system. This fluorescence is utilized in various applications, ranging from sensing to materials science (Jim et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound are largely defined by its acetylenic bond, which is both a site of reactivity and a source of stability. This bond allows for the formation of π-complexes with transition metals, facilitating reactions that are central to organic synthesis and industrial processes. Studies on its reactivity have shown how substituents on the phenyl rings influence its behavior in reactions, offering insights into the design of molecules for specific functions (Jones et al., 2010).

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties :

- Diphenylacetylene can be polymerized using specific catalysts to create polymers like poly(this compound). These polymers exhibit unique properties such as high yield, insolubility, and varied structural forms, which are useful in material science. The electrical conductivity and paramagnetic properties of these polymers have also been described (Masuda, Kawai, Ohtori, & Higashimura, 1979).

Chemical Synthesis and Applications :

- This compound plays a role in the carbolithiation process, which is a method to stereoselectively synthesize complex molecules like (Z)-tamoxifen, a significant compound in medicinal chemistry (McKinley & O’Shea, 2006).

- It can be used in nickel-catalyzed transfer semihydrogenation and hydroamination reactions, serving as an intermediate in the synthesis of various organic compounds (Reyes-Sánchez et al., 2011).

Material Science and Scintillator Applications :

- As an organic scintillator material, this compound shows promise for fast neutron detection. Its solubility, crystal structure, and optical properties have been extensively studied for such applications (Purushothaman, Durairaj, Mani, & Kalainathan, 2021).

Photophysical Properties :

- This compound derivatives exhibit interesting photophysical properties, including fluorescence emission and life time, which are valuable in the field of photophysics and photochemistry (Szyszkowska, Czaplewski, & Wiczk, 2017).

Liquid Crystallinity and Optical Anisotropy :

- Poly(this compound)s show remarkable properties like liquid crystallinity, fluorescence emission, and chirality, making them suitable for applications in sensors and actuators (Jin & Kwak, 2017).

Electronic and Molecular Properties :

- The role of the triple bond in this compound crystals has been studied, revealing insights into molecular electronics. The flexibility of the molecule allows for various packing conformations, which is important for electronic applications (Thomas, Lakshmi, Pati, & Kulkarni, 2006).

Raman Probes for Plant Cells :

- This compound derivatives have been developed as novel Raman imaging probes for living plant cells, demonstrating high sensitivity and low cytotoxicity (Midorikawa et al., 2020).

Gas Permeation Properties :

- Poly(this compound)s containing imidazolium salts show high CO2 permeability and selectivity, suggesting their potential use in gas separation technologies (Sakaguchi, Ito, Masuda, & Hashimoto, 2013).

Mecanismo De Acción

Target of Action:

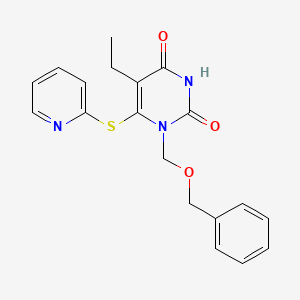

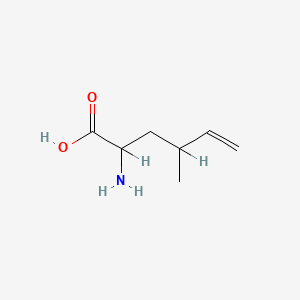

Diphenylacetylene (C6H5C≡CC6H5) consists of two phenyl groups attached to a C2 unit. As a ligand in organometallic chemistry, it serves as a building block in organic synthesis . .

Mode of Action:

This compound is primarily used in chemical reactions rather than biological processes. One common method for its synthesis involves bromination of stilbene followed by dehydrohalogenation to yield this compound . The central C≡C distance in the molecule is approximately 119.8 picometers .

Biochemical Pathways:

Since this compound lacks specific biological targets, it doesn’t directly affect biochemical pathways. Its primary role lies in synthetic chemistry, where it participates in reactions such as the Sonogashira coupling and alkyne trimerization .

Pharmacokinetics:

It is a colorless solid with a melting point of 62.5 °C and a boiling point of 170 °C at 19 mmHg . It is insoluble in water .

Result of Action:

As a reactant, this compound participates in various chemical transformations. For example, it reacts with tetraphenylcyclopentadienone in a Diels–Alder reaction to form hexaphenylbenzene . Dicobalt octacarbonyl catalyzes its alkyne trimerization to produce hexaphenylbenzene .

Action Environment:

Environmental factors do not significantly influence this compound’s action, efficacy, or stability. Its primary relevance lies in laboratory settings, where chemists use it as a versatile building block for creating more complex molecules.

Remember, this compound’s impact extends beyond biology—it’s a key player in the intricate dance of chemical reactions! 🧪🔬 🌟

Análisis Bioquímico

Biochemical Properties

Diphenylacetylene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been studied for its interaction with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other substrates . Additionally, this compound can act as a photosensitizer, interacting with cellular components to produce reactive oxygen species upon light activation .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species, leading to changes in gene expression and activation of stress response pathways . This compound can also impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause liver toxicity, characterized by increased oxidative stress and damage to liver cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites . The interaction of this compound with metabolic enzymes can also influence the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound has been shown to localize in lipid droplets, lysosomes, and membranes in the peri-nuclear region . The distribution of this compound within cells can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the endoplasmic reticulum, mitochondria, and lysosomes . The localization of this compound within these organelles can affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2-phenylethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXLCKWQFKACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-14-4 | |

| Record name | Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060109 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |

| Record name | Tolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

501-65-5 | |

| Record name | Diphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLACETYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y70JA8HB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diphenylacetylene?

A1: this compound (also known as tolane) has the molecular formula C14H10 and a molecular weight of 178.23 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays characteristic spectroscopic signatures. In mass spectrometry, it shows significant fragmentation patterns, including the loss of two hydrogen radicals and expulsion of C2H2 from the molecular ion [, ]. Extensive H/D scrambling is observed in its deuterated analogues under electron impact mass spectrometry [, ]. In NMR spectroscopy, the chemical shift tensors of 13C-labeled carbons are sensitive to coordination with metals such as platinum [].

Q3: How does the incorporation of this compound moieties affect the properties of poly(aryl ether)s?

A3: Incorporating this compound units into poly(aryl ether)s leads to cross-linking upon heating, increasing the glass transition temperature (Tg) and influencing solubility []. The degree of cross-linking and the resulting properties depend on the concentration of this compound groups in the polymer backbone.

Q4: Can you explain the role of this compound in a catalytic reaction involving ruthenium complexes?

A4: this compound acts as a substrate in various reactions involving ruthenium complexes. For instance, heating it with [Ru(CO)2(PPh3)3] results in C-H activation, hydroruthenation of the triple bond, and cyclization, forming a 2-phenylindenone complex []. Alternatively, heating it with [Ru(CO)3(PPh3)2] leads to a tetraphenylcyclopentadienone complex via a [2+2+1] cyclization with CO and this compound [].

Q5: How does this compound participate in reactions with zirconocene complexes?

A5: this compound undergoes cycloreversion/cycloaddition reactions with diazametallacycle zirconocene complexes. These reactions involve a reversible formal [2 + 2] retrocycloaddition of the diazametallacycle, generating a transient imidozirconocene species and a carbodiimide. The imidozirconocene can then react with this compound in a [2 + 2] cycloaddition to form an azametallacyclobutene complex [].

Q6: How is computational chemistry used to study this compound?

A6: DFT calculations are used to predict and understand various aspects of this compound chemistry, including the 13C NMR chemical shifts of the alkynyl carbons in this compound and its platinum complex []. These calculations accurately reproduce experimental values and provide insight into the changes in electronic structure upon coordination to the metal center.

Q7: How does the substitution pattern of organoboron-based biphenyls, diphenylacetylenes, and stilbenes affect their intramolecular charge-transfer emissions?

A8: Changing the substitution pattern from p,p' to o,p' by introducing a boryl group at the ortho position instead of the para position in these molecules generally leads to a redshift in both absorption and emission spectra. Further modification to an o,o'-substitution pattern results in a blueshift in absorption due to less efficient conjugation. Interestingly, the emission behavior varies significantly depending on the parent π-conjugated framework [].

Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

- Mass spectrometry: Used to study fragmentation patterns and isotopic distributions, providing insights into molecular structure and rearrangement processes [, , ].

- NMR spectroscopy: Provides information about the electronic environment and bonding of carbon atoms, especially useful for analyzing alkynyl carbons and their interactions with metals [].

- UV-vis spectroscopy: Used to monitor reaction kinetics and identify transient intermediates in photochemical and catalytic reactions [].

- X-ray crystallography: Provides detailed structural information, including bond lengths, bond angles, and molecular conformation, essential for understanding reactivity and properties [, ].

Q9: Is there any information about the environmental impact of this compound and its degradation?

A9: While the provided abstracts do not offer specific data on the environmental impact or degradation pathways of this compound, it's crucial to consider these aspects, especially when exploring its use in materials or large-scale applications. Evaluating its potential ecotoxicological effects and developing responsible waste management strategies are essential for ensuring environmental sustainability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)